molecular formula C69H98N14O19 B12296618 Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine (9CI)

Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine (9CI)

Cat. No.: B12296618
M. Wt: 1427.6 g/mol
InChI Key: YSIALVLPAPHPRR-ILBRGTQCSA-N
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Description

Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine (9CI) is a derivative of actinomycin D, a well-known antibiotic and antitumor agent. This compound is produced by certain species of Streptomyces bacteria and is characterized by its ability to bind to DNA, thereby inhibiting RNA synthesis. This property makes it a valuable tool in both research and clinical settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine involves several steps. Initially, actinomycin D is produced by the fermentation of Streptomyces parvulus. The compound is then chemically modified to introduce the hydroxyacetyl and L-valine ester groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. Fermentation tanks are used to cultivate Streptomyces parvulus, and the resulting actinomycin D is extracted and purified. The chemical modification steps are then carried out in large reactors, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological activities and properties .

Scientific Research Applications

Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine has several scientific research applications:

Mechanism of Action

The mechanism of action of Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine involves binding to DNA and inhibiting RNA synthesis. This binding prevents the elongation of RNA chains, thereby inhibiting protein synthesis. The compound targets the DNA at specific sites, forming a stable complex that interferes with the normal function of RNA polymerase .

Comparison with Similar Compounds

Similar Compounds

    Actinomycin D: The parent compound, known for its antibiotic and antitumor properties.

    7-Amino-actinomycin D: A derivative with similar DNA-binding properties but different fluorescence characteristics.

    Ethidium Bromide: Another DNA-binding compound used in molecular biology

Uniqueness

Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine is unique due to its specific chemical modifications, which enhance its binding affinity and specificity for DNA. These modifications also influence its biological activity, making it a valuable tool in research and clinical applications .

Properties

Molecular Formula

C69H98N14O19

Molecular Weight

1427.6 g/mol

IUPAC Name

[2-[[8-amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] (2S)-2-amino-3-methylbutanoate

InChI

InChI=1S/C69H98N14O19/c1-29(2)46(70)67(96)99-28-42(84)72-39-25-38(59(88)76-50-36(13)100-68(97)54(32(7)8)80(17)43(85)26-78(15)63(92)40-21-19-23-82(40)65(94)48(30(3)4)74-61(50)90)52-57(34(39)11)102-58-35(12)56(87)47(71)45(53(58)73-52)60(89)77-51-37(14)101-69(98)55(33(9)10)81(18)44(86)27-79(16)64(93)41-22-20-24-83(41)66(95)49(31(5)6)75-62(51)91/h25,29-33,36-37,40-41,46,48-51,54-55H,19-24,26-28,70-71H2,1-18H3,(H,72,84)(H,74,90)(H,75,91)(H,76,88)(H,77,89)/t36?,37?,40?,41?,46-,48?,49?,50?,51?,54?,55?/m0/s1

InChI Key

YSIALVLPAPHPRR-ILBRGTQCSA-N

Isomeric SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)NC(=O)COC(=O)[C@H](C(C)C)N

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)NC(=O)COC(=O)C(C(C)C)N

Origin of Product

United States

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